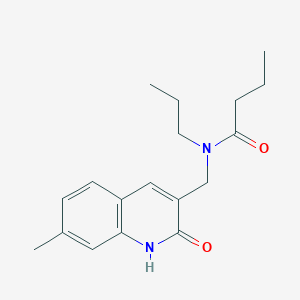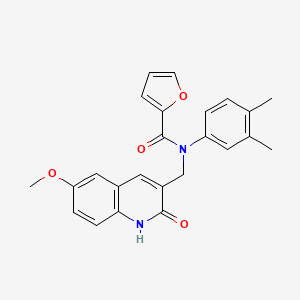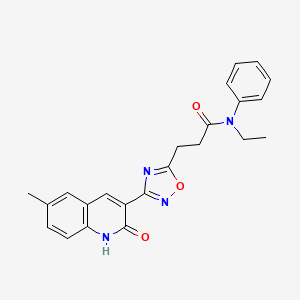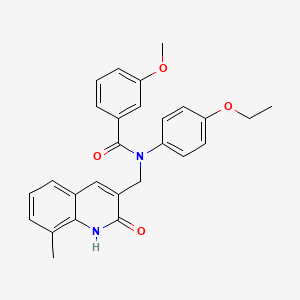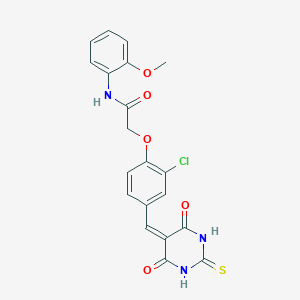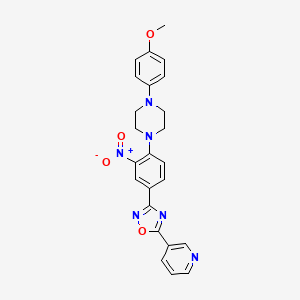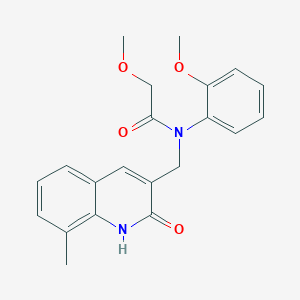
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HMQ-TFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide is not fully understood, but it is believed to be due to its ability to modulate oxidative stress and inflammation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have a number of biochemical and physiological effects in scientific research studies. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of lipid peroxidation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide research. One area of interest is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been investigated for its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. While there are advantages and limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in lab experiments, there are several future directions for research in this area.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with m-tolylpivaldehyde in the presence of a catalyst and a base. The resulting product is then purified through a series of chromatography steps. This method has been optimized to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in vitro and in vivo. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-6-8-19(12-15)25(22(27)23(3,4)5)14-18-13-17-11-16(2)9-10-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFPDHPEAZTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



